Herqueline

概要

説明

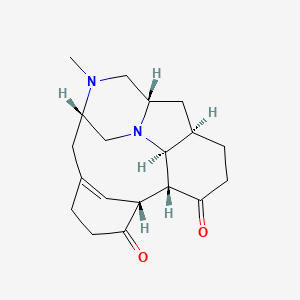

ヘルクリンAは、Penicillium herquei菌から単離された天然物です。1979年に大村らによって発見されました。 この化合物は、その高度に歪んだ椀状の五環構造で知られており、そのユニークな構造と生物活性のために、合成化学者から大きな関心を集めています .

準備方法

合成経路と反応条件

ヘルクリンAの全合成は、その複雑な構造のために化学者にとって挑戦的な目標でした。 酸化フェノールカップリングや遷移金属を介したアリールカップリングなど、さまざまな合成アプローチが検討されてきました . 合成における重要なステップには、分子内アザ-マイケル付加反応によるピペラジン環と三環系環系の形成が含まれます .

工業的生産方法

現在、ヘルクリンAの複雑な構造と合成に伴う課題のために、ヘルクリンAの工業的生産方法は確立されていません。 ほとんどの研究は、実験室規模での合成と効率的な合成経路の開発に焦点を当てています .

化学反応の分析

反応の種類

ヘルクリンAは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

酸化フェノールカップリング: バナジウム(V)種、高原子価ヨウ素(III)試薬、銀(I)酸化物、鉄(III)、鉛(IV)試薬は、カップリング酸化剤として一般的に使用されます.

生成される主な生成物

これらの反応から生成される主な生成物には、コア構造は保持されているが官能基が修飾されたヘルクリンAの中間体と誘導体が含まれます .

科学研究への応用

ヘルクリンAは有望な生物活性を示しており、科学研究のための貴重な化合物となっています。その用途には、次のようなものがあります。

科学的研究の応用

Herquline A has shown promising biological activities, making it a valuable compound for scientific research. Some of its applications include:

作用機序

ヘルクリンAは、さまざまな分子標的と経路を通じてその効果を発揮します。 ヘルクリンAは、濃密顆粒放出反応とプロスタグランジン-トロンボキサン系の刺激を阻害することで、血小板凝集を阻害します . さらに、ヘルクリンAは、ウイルスニューラミニダーゼを介さないメカニズムで、インフルエンザウイルス株の複製を阻害します .

類似の化合物との比較

類似の化合物には、ヘルクリンBとヘルクリンCがあり、これらは構造的に類似していますが、特定の官能基と生物活性は異なります . その他の関連する化合物には、ウィッケロールAとBがあり、これらは新規な縮合環骨格を持ち、抗インフルエンザウイルス特性を示しています . ヘルクリンAのユニークさは、その高度に歪んだ五環構造とその強力な生物活性にあります .

類似化合物との比較

Similar compounds include Herquline B and Herquline C, which share structural similarities but differ in their specific functional groups and biological activities . Other related compounds include wickerols A and B, which have a novel fused ring skeleton and exhibit anti-influenza virus properties . The uniqueness of Herquline A lies in its highly strained pentacyclic structure and its potent biological activities .

生物活性

Herqueline, also known as herquline A, is a piperazine alkaloid derived from the fungus Penicillium herquei. This compound has garnered attention for its unique structural features and potential biological activities. The following sections provide a detailed examination of this compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and exhibits a complex structure characterized by a strained macrocyclic framework. The synthesis of herqulines, including herquline A, typically involves several steps:

- Starting Material : The synthesis often begins with tyrosine.

- Key Reactions : Dimerization and macrocyclization followed by multiple reductions are employed to construct the core structure.

- Challenges : The strain in the piperazine ring complicates the synthesis, often leading to instability and decomposition during standard reactions .

Table 1: Summary of this compound Synthesis Steps

| Step | Description |

|---|---|

| 1. Starting Material | Tyrosine is used as the precursor. |

| 2. Dimerization | Formation of dimeric structures through coupling. |

| 3. Macrocyclization | Creation of the cyclic framework. |

| 4. Reduction | Multiple reductions to achieve the final structure. |

Antimicrobial Properties

Research indicates that this compound does not exhibit significant antimicrobial activity against common pathogens. In various assays, it was found ineffective in inhibiting bacterial growth, suggesting that its biological activity may lie elsewhere .

Inhibition of Platelet Aggregation

One of the notable biological activities of this compound is its ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP). This property suggests potential applications in cardiovascular health, particularly in preventing thrombus formation .

Cytoprotective Effects

This compound has also been studied for its cytoprotective effects against viral infections. Specifically, it has been shown to inhibit cell death induced by influenza A strain A/PR/8/34, indicating a possible role in antiviral therapies .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | No significant inhibition observed . |

| Platelet Aggregation | Weak inhibition of ADP-induced aggregation . |

| Cytoprotection | Inhibits cell death from influenza A . |

Case Study 1: Platelet Aggregation Inhibition

A study focused on the effects of this compound on platelet function demonstrated a weak but measurable inhibition of aggregation when exposed to ADP. This finding points toward a mechanism that could be explored for therapeutic applications in managing cardiovascular diseases.

Case Study 2: Antiviral Activity

In vitro studies have shown that this compound can protect cells from influenza virus-induced apoptosis. This suggests that further research could elucidate its mechanism of action and potential use as an antiviral agent.

特性

IUPAC Name |

(2S,3R,7R,8R,14S,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-20-9-14-8-12-3-5-17(23)18-15-7-11(2-4-16(15)22)6-13(20)10-21(14)19(12)18/h7,12-15,18-19H,2-6,8-10H2,1H3/t12-,13+,14+,15+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKNDVKQCSBIQE-OCANJJRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC3CCC(=O)C4C3N2CC1CC5=CC4C(=O)CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2C[C@H]3CCC(=O)[C@H]4[C@H]3N2C[C@@H]1CC5=C[C@H]4C(=O)CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222097 | |

| Record name | Herqueline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71812-08-3 | |

| Record name | Herqueline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071812083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Herqueline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。